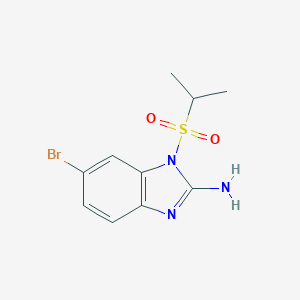![molecular formula C22H32N2O5S2 B280649 N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release and has been shown to have various biochemical and physiological effects.
作用機序
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide inhibits the IP3 receptor by binding to the receptor and preventing the binding of IP3. This leads to a decrease in intracellular calcium release and a disruption of calcium-dependent cellular processes. N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the ryanodine receptor, which is responsible for releasing calcium from the sarcoplasmic reticulum in muscle cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has also been shown to protect against ischemia/reperfusion injury in the heart and brain. Additionally, N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit autophagy and promote lysosomal dysfunction.
実験室実験の利点と制限
One advantage of using N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potency as an inhibitor of intracellular calcium release. It is also relatively easy to synthesize and has a long shelf life. However, N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
For N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has also been shown to modulate autophagy and lysosomal function, which could have implications for the treatment of lysosomal storage disorders. Additionally, further research is needed to better understand the off-target effects of N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide and to develop more specific inhibitors of intracellular calcium release.
合成法
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-aminoethyl)-1,3-propanediol in the presence of triethylamine. The resulting product is then treated with mesitylsulfonyl chloride to obtain N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide.
科学的研究の応用
N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the intracellular calcium release mechanism. It is commonly used to inhibit the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for releasing calcium from the endoplasmic reticulum. N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide has been shown to be a potent inhibitor of IP3 receptor-mediated calcium release and has been used to study the role of calcium in various cellular processes, including cell signaling, apoptosis, and autophagy.
特性
分子式 |
C22H32N2O5S2 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
N-[2-[2-hydroxyethyl-(2,4,6-trimethylphenyl)sulfonylamino]ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H32N2O5S2/c1-15-11-17(3)21(18(4)12-15)30(26,27)23-7-8-24(9-10-25)31(28,29)22-19(5)13-16(2)14-20(22)6/h11-14,23,25H,7-10H2,1-6H3 |
InChIキー |
UIQKGELAQPZRNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)




![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)